2-Methyl-3-phenylpropanoic acid

Catalog No.
S574871
CAS No.
1009-67-2
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenylpropanoic acid

CAS Number

1009-67-2

Product Name

2-Methyl-3-phenylpropanoic acid

IUPAC Name

2-methyl-3-phenylpropanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)

InChI Key

MCIIDRLDHRQKPH-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)C(=O)O

Synonyms

alpha-methylhydrocinnamate, alpha-methylhydrocinnamic acid

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)O

The exact mass of the compound 2-Methyl-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243716. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-3-phenylpropanoic acid (CAS 1009-67-2), also known as alpha-methylhydrocinnamic acid, is a chiral aromatic carboxylic acid widely utilized as a building block in organic synthesis and pharmaceutical development . Characterized by its low-melting crystalline form (39–41 °C) and a predicted LogP of approximately 2.10, this compound serves as a critical precursor for generating stereospecific active pharmaceutical ingredients (APIs) [1]. Its primary procurement value lies in its alpha-stereocenter, which makes it an ideal model substrate for asymmetric hydrogenation, enzymatic resolution, and the synthesis of complex chiral libraries [2].

Substituting 2-methyl-3-phenylpropanoic acid with its closest unbranched analog, 3-phenylpropanoic acid, fundamentally disrupts chiral synthesis workflows [1]. The absence of the alpha-methyl group in the generic substitute eliminates the stereocenter, rendering the material achiral and entirely useless for enantioselective resolution assays or stereospecific API production [2]. Furthermore, the lack of alpha-branching reduces the compound's lipophilicity, dropping the LogP from approximately 2.10 to 1.84, and raises its melting point by nearly 10 °C [3]. These physicochemical shifts alter organic phase partitioning and require higher thermal inputs during melt processing, making the unbranched analog an unviable substitute in tightly controlled process chemistry.

Enantioselective Resolution Potential for Chiral API Precursors

2-Methyl-3-phenylpropanoic acid possesses an alpha-stereocenter, allowing it to be resolved into its (R) or (S) enantiomers with high enantiomeric excess (ee >95%) using chiral catalysts such as Ru(OCOCH3)2[(S)-H8-BINAP] or via enzymatic resolution [1]. In contrast, the unbranched baseline 3-phenylpropanoic acid is achiral and cannot serve as a chiral building block.

Evidence DimensionEnantiomeric excess (ee) potential
Target Compound Data>95% ee achievable via asymmetric catalysis
Comparator Or Baseline3-phenylpropanoic acid (0% ee, achiral)
Quantified DifferenceAbsolute gain of >95% ee capability
ConditionsAsymmetric hydrogenation or enzymatic resolution workflows

Enables the procurement of a structurally defined chiral precursor essential for stereospecific pharmaceutical synthesis.

Increased Lipophilicity for Enhanced Organic Phase Partitioning

The presence of the alpha-methyl group increases the lipophilicity of 2-methyl-3-phenylpropanoic acid, shifting its octanol-water partition coefficient (LogP) to approximately 2.10 [1]. This is a measurable increase over the unbranched 3-phenylpropanoic acid, which has a LogP of 1.84 [2]. This enhanced lipophilicity improves the compound's solubility in non-polar organic solvents and alters its partitioning behavior in biphasic extraction systems.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP ~ 2.10
Comparator Or Baseline3-phenylpropanoic acid (LogP = 1.84)
Quantified Difference~0.26 log unit increase in lipophilicity
ConditionsStandard octanol-water partitioning models

Dictates solvent selection and improves recovery yields during continuous flow synthesis or biphasic liquid-liquid extractions.

Lower Melting Point for Streamlined Thermal Processing

2-Methyl-3-phenylpropanoic acid exhibits a lower melting point profile (39–41 °C) compared to its unbranched analog, 3-phenylpropanoic acid, which melts at 47–50 °C . This lower thermal transition threshold means the compound can be processed as a melt at lower temperatures, reducing the thermal load required during reactor charging or solvent-free formulations.

Evidence DimensionMelting point transition range
Target Compound Data39–41 °C
Comparator Or Baseline3-phenylpropanoic acid (47–50 °C)
Quantified Difference~8–9 °C reduction in melting point
ConditionsStandard atmospheric pressure

Lowers energy requirements for melt processing and alters crystallization dynamics during bulk material handling.

Stereospecific API Precursor Synthesis

Because 2-methyl-3-phenylpropanoic acid can be resolved to >95% enantiomeric excess, it is the correct choice for synthesizing chiral profen-derivatives and other stereospecific active pharmaceutical ingredients where the achiral 3-phenylpropanoic acid would fail [1].

Biphasic Continuous-Flow Catalysis

The compound's elevated LogP (~2.10) ensures superior partitioning into the organic phase compared to unbranched analogs, making it highly suitable for phase-transfer catalyzed reactions and continuous-flow liquid-liquid extraction workflows [2].

Low-Thermal-Budget Melt Processing

With a melting point of 39–41 °C, this compound is ideal for solvent-free formulations and low-temperature reactor charging, minimizing the thermal degradation risks associated with higher-melting baseline materials .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1009-67-2

Dates

Last modified: 08-15-2023

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